molecular formula C9H13NO2 B8813585 6-Tert-butoxypyridin-3-OL

6-Tert-butoxypyridin-3-OL

Cat. No.: B8813585
M. Wt: 167.20 g/mol
InChI Key: MBZBTRZEDVFWJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Tert-butoxypyridin-3-OL is a pyridine derivative characterized by a hydroxyl group at the 3-position and a bulky tert-butoxy group at the 6-position of the pyridine ring. Its molecular formula is C₉H₁₃NO₂, with a molecular weight of 167.21 g/mol. The tert-butoxy substituent imparts significant steric hindrance and lipophilicity, influencing its solubility and reactivity in synthetic applications.

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

6-[(2-methylpropan-2-yl)oxy]pyridin-3-ol

InChI

InChI=1S/C9H13NO2/c1-9(2,3)12-8-5-4-7(11)6-10-8/h4-6,11H,1-3H3

InChI Key

MBZBTRZEDVFWJB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=NC=C(C=C1)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogues of 6-Tert-butoxypyridin-3-OL include:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties
This compound -OH (3), -O-tert-butyl (6) C₉H₁₃NO₂ 167.21 High steric bulk, moderate lipophilicity
6-Iodo-5-methoxypyridin-3-ol -OH (3), -I (6), -OCH₃ (5) C₆H₆INO₂ 250.03 Heavy halogen (iodine) enhances electrophilicity; methoxy group increases electron density
6-(Trifluoromethyl)pyridin-3-ol -OH (3), -CF₃ (6) C₆H₄F₃NO 163.10 Strong electron-withdrawing CF₃ group lowers pKa of -OH, increasing acidity
3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine -I (3), -OCH₃ (2), pyrrolidinyl (6) C₁₀H₁₃IN₂O 320.13 Pyrrolidinyl enhances solubility; iodine enables cross-coupling reactivity

Electronic and Steric Effects

  • Its electron-donating nature via oxygen may slightly increase ring electron density.
  • 6-(Trifluoromethyl)pyridin-3-OL : The -CF₃ group withdraws electrons, making the hydroxyl group more acidic (estimated pKa ~4–5 vs. ~8–9 for tert-butoxy analogue) and the ring more electrophilic .
  • 6-Iodo-5-methoxypyridin-3-ol : Iodine’s polarizability and size enhance reactivity in Suzuki or Ullmann couplings, while the methoxy group donates electrons, stabilizing the ring .

Research Findings and Trends

  • Steric vs. Electronic Trade-offs : Bulky groups like tert-butoxy limit reaction rates but improve selectivity in multi-step syntheses. In contrast, smaller substituents (e.g., -CF₃) prioritize electronic effects over steric control .
  • Solubility and LogP : The tert-butoxy group increases LogP (lipophilicity), reducing aqueous solubility compared to methoxy or pyrrolidinyl derivatives. This property may influence bioavailability in drug design .
  • Safety Profiles : While specific data for this compound is unavailable, analogues like 6-(Trifluoromethyl)pyridin-3-OL are flagged for hazards (e.g., skin irritation), suggesting substituents critically impact toxicity .

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